molecular formula C12H13BrN2O4 B13486423 1-(5-Bromo-2,4-dimethoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Bromo-2,4-dimethoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13486423
M. Wt: 329.15 g/mol
InChI Key: PGCAESUURIUIOB-UHFFFAOYSA-N
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Description

1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound that features a brominated aromatic ring with two methoxy groups and a diazinane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one with appropriate reagents to form the diazinane-2,4-dione structure. One common method involves the use of acetic anhydride and boron trifluoride etherate in methylene chloride, followed by a reaction at room temperature for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The diazinane-2,4-dione moiety may also interact with specific pathways, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13BrN2O4

Molecular Weight

329.15 g/mol

IUPAC Name

1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13BrN2O4/c1-18-9-6-10(19-2)8(5-7(9)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

PGCAESUURIUIOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)OC

Origin of Product

United States

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